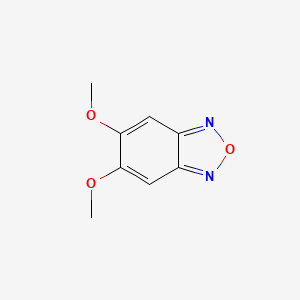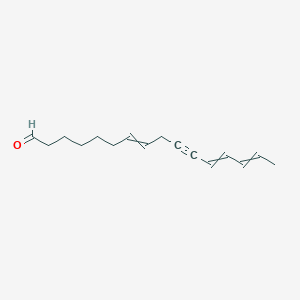
Hexadeca-7,12,14-trien-10-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-7,12,14-trien-10-ynal is an organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a 16-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadeca-7,12,14-trien-10-ynal can be synthesized through a series of organic reactions. One common method involves the aldol condensation of citral with a suitable alkyne, followed by selective hydrogenation and oxidation steps. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst A-26 OH, can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadeca-7,12,14-trien-10-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadeca-7,12,14-trienoic acid.
Reduction: Hexadeca-7,12,14-trien-10-ene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Hexadeca-7,12,14-trien-10-ynal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexadeca-7,12,14-trien-10-ynal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Hexadeca-7,12,14-trien-10-ynal can be compared with other similar compounds, such as:
Hexadeca-7,10,13-trienoyl-CoA: This compound is involved in metabolic pathways and has a similar structure but different functional groups.
Hexadeca-7,10,13-trienoic acid: Another structurally similar compound with different chemical properties and applications.
Propriétés
Numéro CAS |
113563-13-6 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
hexadeca-7,12,14-trien-10-ynal |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,9-10,16H,8,11-15H2,1H3 |
Clé InChI |
CYFYPHAGTPJDOI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC#CCC=CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
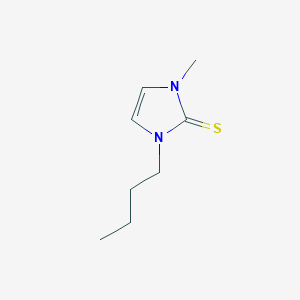
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
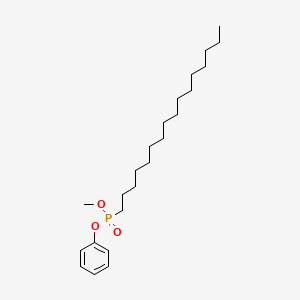
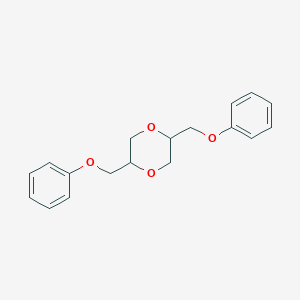
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
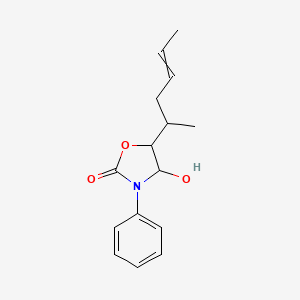
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
